![molecular formula C13H13NO3S B2747077 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid CAS No. 793715-99-8](/img/structure/B2747077.png)
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid
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Description
2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C13H13NO3S . It has a molecular weight of 263.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid moiety attached to a dimethyl-1,2-oxazol-4-yl group via a sulfanyl linker . The InChI code for this compound is 1S/C13H13NO3S/c1-9-11(10(2)17-14-9)8-18-7-12(15)16/h8H,7H2,1-2H3,(H,15,16) .Scientific Research Applications
Metabolic Pathway Elucidation
One study explored the metabolic pathways of novel antidepressants, identifying key enzymes involved in the oxidative metabolism of compounds structurally related to 2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid. This research aids in understanding how these compounds are processed in the human body, contributing to the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Synthesis and Chemical Reactions
The compound's derivatives have been synthesized through complex chemical reactions, such as the Bohlmann-Rahtz heteroannulation, to create novel structures with potential biological activity. These synthetic strategies are crucial for the development of new drugs and materials (Bagley et al., 2005).
Environmental Impact Assessment
Research on compounds similar to this compound has also focused on their environmental impact, such as their mobility and sorption in soils. This information is vital for evaluating the environmental risks associated with the use of these compounds in agriculture or industry (Wehtje et al., 1987).
Electrochemical and Photophysical Studies
Electrochemical and photophysical properties of related sulfanyl and sulfoxide compounds have been examined, providing insights into their reactivity and potential applications in material science and analytical chemistry. These studies contribute to the development of novel sensors, catalysts, and electronic devices (Johansson & Wendsjö, 1983).
Drug Design and Pharmacophore Analysis
Investigations into benzoic acid derivatives, including those structurally related to this compound, have provided valuable information for drug design, particularly in identifying pharmacophore models for hypoglycemic agents. This research facilitates the creation of more effective and targeted therapeutic compounds (Grell et al., 1998).
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-11(9(2)17-14-8)7-18-12-6-4-3-5-10(12)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHNZIMUXNUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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